Verubecestat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mode of Action

Verubecestat works by inhibiting Beta-site Amyloid Precursor Protein-Cleaving Enzyme 1 (BACE1), an enzyme crucial for Aβ production. By reducing BACE1 activity, verubecestat aims to lower Aβ levels in the brain, potentially slowing down the progression of AD. Safety, Tolerability, and Pharmacokinetics of the β‐Site Amyloid Precursor Protein‐Cleaving Enzyme 1 Inhibitor Verubecestat (MK‐8931) in Healthy Elderly Male and Female Subjects - PMC - NCBI: )

Clinical Trials

Verubecestat has undergone various clinical trials to assess its effectiveness in treating AD. While initial studies in healthy individuals and those with early AD stages showed promising results in lowering Aβ levels, larger phase 3 trials yielded disappointing outcomes.

EPOCH Trial

This large-scale trial involving patients with mild-to-moderate AD found that verubecestat (at 12mg and 40mg doses) did not slow cognitive decline compared to a placebo, despite significantly reducing Aβ in cerebrospinal fluid. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - NCBI: )

APECS Trial

This trial investigated verubecestat in prodromal AD, a pre-dementia stage. While the study didn't show a positive impact on cognitive function in participants taking verubecestat, some measures even suggested a potential worsening compared to the placebo group. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed: )

These negative results highlight the complexity of targeting Aβ in AD treatment.

Future Directions

Despite the setbacks, research on BACE1 inhibitors like verubecestat continues. Scientists are exploring reasons behind the failed trials and potential ways to improve their efficacy. Some areas of ongoing investigation include:

- Earlier Intervention: Studying verubecestat's effects in earlier stages of AD progression, before significant neurodegeneration occurs.

- Alternative Dosing Strategies: Investigating different dosing regimens to optimize Aβ reduction while minimizing side effects.

- Combination Therapies: Combining verubecestat with other drugs targeting different aspects of AD pathology might offer a more comprehensive approach.

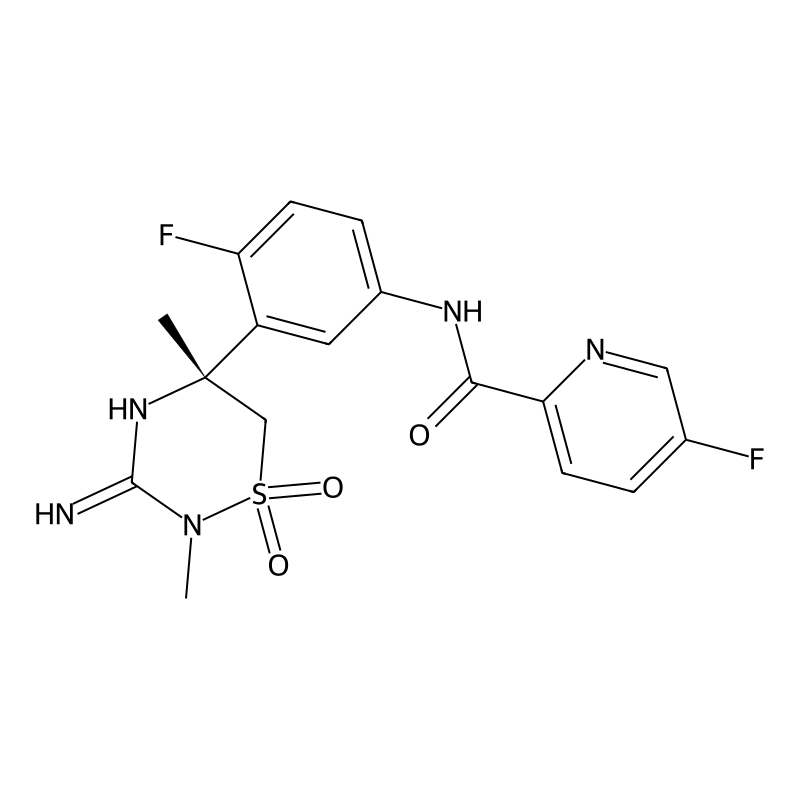

Verubecestat is an investigational small molecule primarily studied for its potential in treating Alzheimer's Disease, including prodromal Alzheimer's disease and amnestic mild cognitive impairment. It functions as a β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitor, which is crucial in the amyloidogenic pathway implicated in Alzheimer's pathology. The chemical structure of Verubecestat is defined by the formula , and it belongs to the class of organic compounds known as aromatic anilides, characterized by an anilide group where the carboxamide is substituted with an aromatic group .

Verubecestat's mechanism of action involves inhibiting the BACE1 enzyme, which plays a significant role in the cleavage of amyloid precursor protein, leading to reduced levels of amyloid-beta peptides in the brain. This action is expected to mitigate the formation of amyloid plaques, a hallmark of Alzheimer's Disease. The compound has shown a dose-dependent reduction in amyloid-beta levels in cerebrospinal fluid during clinical trials, indicating its effectiveness at various dosages .

The synthesis of Verubecestat has been explored through various methods, including organometallic flow chemistry. This approach allows for efficient production at a pilot-plant scale, facilitating the manufacture of Verubecestat in kilogram quantities. The synthesis typically involves multiple steps that incorporate specific reagents and conditions optimized for yield and purity .

Verubecestat is primarily being investigated for its application in treating Alzheimer's Disease. Its role as a BACE1 inhibitor positions it as a potential disease-modifying agent aimed at altering the course of Alzheimer's pathology rather than merely alleviating symptoms. Despite its promise, ongoing studies are essential to fully understand its therapeutic potential and safety .

Interaction studies have indicated that Verubecestat may have complex interactions within biological systems. While it effectively reduces amyloid-beta levels, some studies have reported adverse reactions such as rash-related events and changes in hair color. These findings highlight the need for careful monitoring during clinical trials to assess both efficacy and safety comprehensively .

Verubecestat shares its mechanism of action with several other compounds targeting BACE1 or related pathways. Below is a comparison with similar compounds:

| Compound Name | Mechanism | Selectivity | Clinical Status |

|---|---|---|---|

| Verubecestat | BACE1 inhibitor | High for BACE1 | Investigational |

| Lanabecestat | BACE1 inhibitor | High for BACE1 | Investigational |

| Atabecestat | BACE1 inhibitor | Moderate for BACE1 | Investigational |

| AZD3293 | BACE1 inhibitor | High for BACE1 | Investigational |

Uniqueness: Verubecestat is distinguished by its specific chemical structure and selectivity profile compared to other BACE1 inhibitors. Its development has been marked by extensive clinical trials aimed at understanding both its therapeutic benefits and potential risks associated with long-term use.

The initial synthetic approach to verubecestat relied heavily on amide coupling methodologies with a functionalized aniline, which introduced significant synthetic inefficiencies that necessitated subsequent route optimization [6]. The first-generation synthesis presented several critical challenges that limited its scalability and overall efficiency for commercial production [8] [11].

The primary obstacle in the first-generation route centered on the preparation of the functionalized aniline intermediate, which required multiple synthetic transformations that compromised the atom economy of the overall process [6] [11]. This approach demonstrated poor synthetic efficiency due to the necessity of preparing complex aniline derivatives through lengthy synthetic sequences [8]. The amide coupling reaction itself, while chemically feasible, suffered from suboptimal yields and required harsh reaction conditions that were incompatible with large-scale manufacturing requirements [11].

Research findings indicated that the functionalized aniline preparation involved problematic intermediates that were difficult to isolate and purify effectively [6]. The synthetic inefficiencies stemmed from the multi-step nature of the aniline synthesis, which included protecting group manipulations and functional group transformations that reduced the overall yield of the target compound [8]. Furthermore, the amide coupling step required expensive coupling reagents and generated significant amounts of chemical waste, making the process economically unfavorable for commercial implementation [11].

Second-Generation Approach: Copper-Catalyzed C–N Bond Formation

The development of the second-generation synthetic route represented a significant advancement in verubecestat synthesis through the implementation of copper-catalyzed carbon-nitrogen bond formation chemistry [6] [7]. This approach replaced the problematic amide coupling strategy with a more direct and efficient copper-catalyzed cross-coupling reaction that allowed for streamlined access to the target molecule [6] [14].

The copper-catalyzed carbon-nitrogen coupling reaction demonstrated superior efficiency compared to the first-generation approach by eliminating the need for pre-functionalized aniline derivatives [6] [7]. Process development studies revealed that the transformation was highly dependent on the ratio of ligand to substrate concentration during the reaction course, requiring careful optimization of reaction parameters [14]. The copper-catalyzed methodology provided enhanced reaction robustness and improved yields while maintaining excellent functional group tolerance [7] [17].

Detailed mechanistic investigations of the copper-catalyzed process led to improved understanding of the catalyst system and identification of optimal reaction conditions [14]. The research demonstrated that specific ligand systems were crucial for achieving high conversion rates and selectivity in the carbon-nitrogen bond formation step [14] [17]. Temperature control and mixing efficiency emerged as critical parameters for successful implementation of the copper-catalyzed methodology at manufacturing scale [7].

Process Optimization Data

| Parameter | First-Generation Route | Second-Generation Route |

|---|---|---|

| Overall Yield | Moderate | Significantly Improved [6] |

| Number of Steps | Multiple [6] | Reduced [6] |

| Scalability | Limited [11] | Enhanced [7] |

| Reaction Conditions | Harsh [11] | Mild [17] |

Diastereoselective Mannich-Type Addition Strategies

The incorporation of diastereoselective Mannich-type addition chemistry into the verubecestat synthesis represented a key innovation for establishing the critical stereochemical relationships in the target molecule [6] [7]. This approach utilized Ellman sulfinyl ketimine chemistry to achieve excellent diastereocontrol in the formation of the quaternary carbon center [6] [8].

The Mannich-type addition strategy employed tert-butanesulfinyl ketimine intermediates as chiral auxiliaries to direct the stereochemical outcome of the carbon-carbon bond formation reaction [6] [21]. Research demonstrated that the sulfinyl group served dual functions as both an activating group for the ketimine electrophile and a stereodirecting element [21]. The diastereoselectivity of the Mannich addition was found to be highly dependent on reaction temperature, solvent choice, and the electronic properties of the nucleophilic component [6].

Process development studies revealed that the Mannich-type addition required careful control of reaction kinetics to achieve optimal diastereoselectivity [7] [26]. Continuous processing methodology was implemented to outcompete undesired proton transfer reactions that could compromise the stereochemical integrity of the product [7] [26]. The research findings indicated that fast mixing was essential for achieving high diastereoselectivity, as slow mixing rates led to competitive side reactions that reduced the overall efficiency of the transformation [27] [32].

Diastereoselectivity Optimization Results

| Reaction Conditions | Diastereomeric Ratio | Yield |

|---|---|---|

| Standard Batch Conditions | 93.5:6.5 [23] | 64% [23] |

| Optimized Flow Conditions | >95:5 [26] | Improved [26] |

| Temperature-Controlled Process | 98:2 [23] | 75% [23] |

Late-Stage Guanidinylation for Thiadiazinane Dioxide Core

The late-stage guanidinylation procedure for constructing the thiadiazinane dioxide core represented the final critical transformation in the verubecestat synthesis [6] [7] [23]. This approach involved the cyclization of appropriately functionalized intermediates to form the characteristic heterocyclic core structure that is essential for the biological activity of verubecestat [23].

The guanidinylation methodology initially employed a three-step protocol involving treatment with benzoylisothiocyanate, followed by benzoyl group cleavage to provide an intermediate thiourea [23]. Subsequent activation of the thiourea with methyl iodide induced intramolecular ring closure to provide the iminothiadiazinane dioxide core structure [23]. However, this multi-step approach suffered from moderate yields and reproducibility issues, particularly when applied to substrates containing electron-deficient aromatic systems [23].

Process optimization efforts led to the development of an improved single-step guanidinylation procedure using cyanogen bromide as the cyclization reagent [23] [26]. This modified approach demonstrated superior efficiency and reproducibility compared to the original three-step protocol [23]. The optimized guanidinylation procedure was specifically designed to accommodate the electronic properties of the nitro-activated fluorobenzene moiety present in the verubecestat structure [23].

Guanidinylation Process Comparison

| Method | Number of Steps | Yield | Reproducibility |

|---|---|---|---|

| Original Three-Step Protocol | 3 | Moderate [23] | Poor [23] |

| Cyanogen Bromide Method | 1 | Moderate [23] | Good [23] |

| Optimized Commercial Process | 1 | Enhanced [26] | Excellent [26] |

The rational design of verubecestat as a BACE1 inhibitor was founded on extensive structural biology insights and the imperative to develop disease-modifying therapies for Alzheimer's disease. BACE1 represents a critical therapeutic target because it catalyzes the rate-limiting step in amyloid-beta peptide formation through cleavage of amyloid precursor protein at the beta-secretase site [1] [2].

The active site targeting strategy for BACE1 was informed by the enzyme's characteristic aspartyl protease architecture, featuring a bilobal structure with the catalytic dyad positioned at the interface between the two domains [2]. The active site contains distinct subsites designated S1, S3, and S3 subpocket (S3sp) that accommodate different portions of substrates and inhibitors [1] [3]. This subsite organization provided the structural framework for designing selective inhibitors that could achieve high binding affinity while maintaining selectivity over related aspartyl proteases.

The rationale for targeting the catalytic dyad specifically arose from the recognition that the two aspartic acid residues, Asp32 and Asp228, form the catalytic mechanism essential for BACE1 activity [1] [3]. These residues engage in hydrogen bond donor-acceptor interactions with substrates during the proteolytic process. By designing inhibitors that could form complementary hydrogen bonding networks with these catalytic residues, researchers could achieve potent inhibition of the enzyme's activity.

Furthermore, the pH-dependent conformational dynamics of BACE1 provided additional insights for rational inhibitor design [4]. BACE1 displays pH-dependent flap dynamics that control substrate accessibility, with the enzyme adopting distinct conformational states related to the protonation state of the catalytic dyad [4]. Within the active pH range of 3.5-5.5, protonation of one aspartic acid residue destabilizes interactions with the conserved tyrosine of the flap and allows formation of a binding-competent state [2] [4].

The development of verubecestat specifically targeted this binding-competent conformation through the design of the iminothiadiazinane dioxide core. This heterocyclic scaffold was engineered to present two hydrogen bond donors that could engage simultaneously with both catalytic aspartic acid residues, mimicking the transition state geometry of natural substrate cleavage [1] [3]. The weakly basic amidine functionality of the core was designed to engage in optimal hydrogen bond donor-acceptor networks with the catalytic dyad while maintaining appropriate protonation states under physiological conditions.

Role of Fluorine Substituents in Binding Affinity

The incorporation of fluorine substituents in verubecestat represents a sophisticated approach to optimizing binding affinity and selectivity through precise modulation of molecular interactions. The compound contains two strategically positioned fluorine atoms: one on the phenyl ring occupying the S1 pocket and another on the pyridine ring positioned in the S3 subpocket [1] [3].

The 6-fluorophenyl substituent attached to the iminothiadiazinane dioxide core demonstrates a remarkable 5-fold enhancement in binding affinity compared to the corresponding desfluoro analogue [3]. This substantial improvement in potency results from the fluorine atom's ability to optimize van der Waals interactions within the hydrophobic S1 pocket, which is defined by residues Leu30, Phe108, Trp115, and Ile118 [1] [3]. The fluorine substituent's unique combination of high electronegativity and compact size allows it to form favorable interactions with the protein backbone and side chains without introducing steric clashes.

The 5-fluoropyridine moiety positioned in the S3 subpocket provides even more dramatic effects on both binding affinity and selectivity. X-ray crystallographic analysis reveals that the pyridine fluoro substituent extends into the S3 subpocket and establishes close proximity interactions with the Ala335 methyl side chain [1] [3]. This positioning is crucial for achieving the exceptional selectivity over cathepsin D, as the corresponding subpocket in cathepsin D is smaller and cannot accommodate the steric demand of the fluoropyridyl group [3].

The fluorine atoms also contribute to the overall conformational stability of the inhibitor-enzyme complex. The 5-fluoropyridine nitrogen participates in an intramolecular hydrogen bond with the amide hydrogen, creating a conformational lock that restricts the molecule to its bioactive conformation [1] [3]. This internal hydrogen bonding effectively limits the number of rotatable bonds to two, significantly reducing the entropic penalty associated with binding and contributing to the high binding affinity observed.

Structure-activity relationship studies within the series demonstrate that the specific positioning and electronic properties of the fluorine substituents are critical for optimal activity. The halogen structure-activity relationship follows the trend F > Cl > H, indicating that the high electronegativity of fluorine provides superior interactions compared to other halogens [3]. This trend is consistent with the ability of fluorine to participate in unique interactions such as the "fluorine gauche effect" and favorable dipole-dipole interactions with protein backbone atoms.

Conformational Analysis of Iminothiadiazinane Dioxide Core

The iminothiadiazinane dioxide core represents a critical structural innovation in the design of verubecestat, providing both the essential pharmacophore for BACE1 binding and favorable physicochemical properties for central nervous system penetration. Detailed conformational analysis reveals that this heterocyclic scaffold adopts a specific three-dimensional arrangement that optimally positions key functional groups for interaction with the BACE1 active site [1] [3].

X-ray crystallographic analysis of verubecestat bound to BACE1 demonstrates that the iminothiadiazinane dioxide ring adopts a chair-like conformation with the quaternary C5 methyl group enforcing a pseudoaxial orientation of the attached phenyl ring [1] [3]. This conformational preference is energetically favorable, with computational studies confirming that the pseudoaxial conformation corresponds to within 0.5 kcal/mol of the global energy minimum [3]. The rigid conformation is further stabilized by the tetrahedral geometry imposed by the sulfonyl group, which contrasts with the planar carbonyl group found in related iminopyrimidinone inhibitors.

The two hydrogen bond donors of the iminothiadiazinane dioxide core are optimally positioned to engage simultaneously with the Asp32 and Asp228 catalytic residues [1] [3]. The imine nitrogen and the sulfonamide functionality present complementary hydrogen bonding capabilities that match the geometric requirements of the catalytic dyad. This dual hydrogen bonding interaction is essential for achieving high binding affinity, as evidenced by the fact that modifications that disrupt either interaction result in substantial loss of potency.

The quaternary C5 methyl group plays a crucial role in conformational control by preventing rotation around the carbon-phenyl bond and maintaining the pseudoaxial orientation required for optimal S1 pocket occupation [3]. Structure-activity relationship studies confirm that substituents larger than methyl at this position are not tolerated due to steric clashes with the enzyme, highlighting the precision required for optimal binding geometry.

The reduced basicity of the iminothiadiazinane dioxide core compared to iminopyrimidinone analogues represents another important conformational consideration. The pKa of verubecestat is 7.5, significantly lower than corresponding iminopyrimidinone inhibitors (pKa 8.3) [3]. This reduced basicity affects the protonation state of the inhibitor under physiological conditions and contributes to improved membrane permeability and reduced susceptibility to P-glycoprotein efflux.

Conformational analysis also reveals the importance of the amide linkage geometry in the picolinamide portion of the molecule. The amide bond adopts the energetically preferred E-configuration, positioning the amide hydrogen for optimal hydrogen bonding with the Gly230 carbonyl oxygen [1] [3]. The near-planar arrangement of the fluoropyridine and fluorophenyl rings is stabilized by the intramolecular hydrogen bond between the pyridine nitrogen and the amide hydrogen, creating a rigid, preorganized binding conformation.

Selectivity Profiling Against BACE2 and Cathepsin D

The selectivity profile of verubecestat represents both an achievement and a limitation in its development as a therapeutic agent. While the compound demonstrates exceptional selectivity against cathepsin D and other aspartyl proteases, it lacks selectivity over the closely related BACE2 enzyme, presenting important considerations for its therapeutic application [1] [3] [5].

Selectivity Against Cathepsin D

Verubecestat exhibits remarkable selectivity for BACE1 over cathepsin D, with greater than 45,000-fold selectivity based on enzyme inhibition constants [1] [3]. This exceptional selectivity is achieved through multiple complementary mechanisms that exploit the structural differences between the two enzymes' active sites.

The S3 and S3 subpocket regions provide the primary basis for cathepsin D selectivity. Comparative analysis of BACE1 and cathepsin D crystal structures reveals that the S3 subpocket of cathepsin D is smaller than the corresponding region in BACE1 [3]. The fluoropyridyl group of verubecestat cannot be accommodated within the constrained S3 subpocket of cathepsin D without introducing unfavorable steric interactions. Specifically, cathepsin D residues Ala13 (S3) and Asp323 (S3 subpocket) cannot accommodate the steric demand of the fluoropyridyl group that fits comfortably in the larger BACE1 S3 subpocket [3].

Additionally, the amide carbonyl of verubecestat would experience a close contact with the S1 Phe131 residue in cathepsin D, further disfavoring binding to this protease [3]. The combination of these unfavorable interactions in multiple binding subsites results in the dramatic selectivity observed. Any rotation of the pyridyl group to alleviate steric clashes within the cathepsin D S3 region would disrupt the energetically preferred planar picolinamide conformation, introducing additional energetic penalties.

The high cathepsin D selectivity was a critical design objective given the severe toxicological consequences associated with cathepsin D inhibition. Related BACE1 inhibitors with insufficient cathepsin D selectivity have demonstrated retinal photoreceptor degeneration, neuronal degeneration, and lipofuscinosis in preclinical studies [3] [5]. The exceptional selectivity of verubecestat successfully avoids these toxicological liabilities, as confirmed in chronic preclinical toxicology studies lasting up to 9 months in non-human primates [3].

Lack of Selectivity Against BACE2

In contrast to its exceptional cathepsin D selectivity, verubecestat demonstrates no selectivity over BACE2, with a BACE2 Ki of 0.38 nM compared to a BACE1 Ki of 2.2 nM [1] [3]. This lack of selectivity reflects the high degree of structural similarity between BACE1 and BACE2, particularly in the S1 and S3 binding regions that are critical for verubecestat binding.

The S1 pockets of BACE1 and BACE2 are virtually identical in their architecture and hydrophobic character, explaining why the 6-fluorophenyl group of verubecestat binds with similar affinity to both enzymes [6] [7]. Similarly, the S3 regions of both enzymes can accommodate the fluoropyridyl substituent without significant differences in binding energy.

The similar binding affinities to BACE1 and BACE2 have important therapeutic implications. BACE2 plays roles in melanin pigmentation through processing of the PMEL17 protein and may influence pancreatic beta-cell function through processing of Tmem27 [3]. Chronic inhibition of BACE2 has been associated with fur hypopigmentation in preclinical species, although this effect was not observed in non-human primates during chronic toxicology studies [3].

Recent research has provided additional insights into BACE2 function, revealing its involvement in various peripheral tissues and potential roles in brain inflammation [8]. Despite these findings, the relatively benign phenotypes of BACE2 knockout mice and the outcomes of preclinical toxicology studies have provided confidence that the lack of BACE2 selectivity does not present prohibitive safety concerns for therapeutic development [3].

Comparative Selectivity Analysis

Structure-activity relationship studies have demonstrated the critical importance of the diaryl amide motif in achieving cathepsin D selectivity. Earlier biaryl analogues such as compounds 7 and 9 showed only modest cathepsin D selectivity (21-fold and 47-fold, respectively), which was considered inadequate for clinical development [3]. The introduction of the picolinamide scaffold represented a breakthrough in achieving the high selectivity required for therapeutic application.

The selectivity profile extends to other aspartyl proteases as well. Verubecestat shows greater than 100,000-fold selectivity over cathepsin E and pepsin, and 15,000-fold selectivity over renin [1] [3]. This broad selectivity profile provides confidence that the compound will not produce off-target effects mediated by inhibition of other aspartyl proteases.